molecular formula C18H16F3NO4 B2932248 [2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794833-57-0

[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2932248
CAS RN: 1794833-57-0
M. Wt: 367.324
InChI Key: SHHJUCHLRNAWFQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an ester group (resulting from a condensation reaction of a carboxylic acid and an alcohol). These functional groups could potentially give the compound various properties, such as reactivity with certain other chemicals, solubility in various solvents, and absorption of certain wavelengths of light .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound may have a planar region. The electronegative fluorine atoms in the trifluoromethyl group could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The aniline group could potentially undergo reactions like acylation or alkylation. The ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. The presence of the benzene ring could allow it to absorb ultraviolet light .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to [2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate has focused on synthesizing various derivatives and analyzing their structural properties. For example, Yavari et al. (2005) studied the synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, revealing insights into the chemical behavior and structural dynamics of related compounds (Yavari, Nasiri, & Djahaniani, 2005). Similarly, Itoh et al. (2002) described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), offering a perspective on the chemical interactions and transformations of compounds with similar structures (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Potential in Drug Research

Research has also explored the implications of structurally similar compounds in drug development and analysis. Thomasberger et al. (1999) studied a glycoprotein IIb/IIIa antagonist, focusing on the impurity profile of a compound with structural similarities, which is significant for understanding the purity and safety in pharmaceutical contexts (Thomasberger, Engel, & Feige, 1999).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Many aniline and ester derivatives are hazardous and should be handled with care. Specific safety data would be needed for a complete assessment .

properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-25-15-8-3-2-5-12(15)9-17(24)26-11-16(23)22-14-7-4-6-13(10-14)18(19,20)21/h2-8,10H,9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHJUCHLRNAWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate

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